molecular formula C13H28F2O6P2 B028032 Tetraisopropyl Difluoromethylenebisphosphonate CAS No. 78715-59-0

Tetraisopropyl Difluoromethylenebisphosphonate

Cat. No.: B028032
CAS No.: 78715-59-0
M. Wt: 380.3 g/mol
InChI Key: QIZWQCNFQZUTJD-UHFFFAOYSA-N
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Description

Tetraisopropyl difluoromethylenediphosphonate is an organophosphorus compound with the molecular formula C13H28F2O6P2 It is known for its unique chemical structure, which includes two fluorine atoms and four isopropyl groups attached to a methylenediphosphonate backbone

Mechanism of Action

Target of Action

Tetraisopropyl difluoromethylenediphosphonate is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, which are cells that resorb bone . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Mode of Action

The mode of action of bisphosphonates, including tetraisopropyl difluoromethylenediphosphonate, involves inhibiting osteoclastic bone resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

The biochemical pathways affected by bisphosphonates involve bone resorption and formation. In normal bone remodeling, bone resorption and formation are coupled. Changes in resorption drive formation, so when bone resorption decreases, bone formation also decreases .

Pharmacokinetics

Bisphosphonates in general have a similar pharmacokinetic profile . They have low oral bioavailability, distribute quickly to bone surfaces or are eliminated in urine, and have a long bone-surface half-life .

Result of Action

The result of the action of bisphosphonates is a decrease in bone resorption, leading to an overall increase in bone mass and strength . This can be beneficial in conditions such as osteoporosis, where bone resorption is abnormally high .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisopropyl difluoromethylenediphosphonate can be synthesized through a multi-step process. One common method involves the reaction of tetraisopropyl methylenediphosphonate with sodium hexamethyldisilazane in tetrahydrofuran, followed by the addition of N-fluorobis(benzenesulfon)imide . The reaction conditions typically involve low temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods: Industrial production of tetraisopropyl difluoromethylenediphosphonate often involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve consistent product quality. The use of advanced purification techniques, such as vacuum distillation and recrystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tetraisopropyl difluoromethylenediphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: Tetraisopropyl difluoromethylenediphosphonate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved bioavailability compared to similar compounds.

Properties

IUPAC Name

2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZWQCNFQZUTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28F2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471119
Record name tetraisopropyl difluoromethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78715-59-0
Record name P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78715-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tetraisopropyl difluoromethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tetraisopropyl difluoromethylenediphosphonate (4.5 g, 13.07 mmol) in anhydrous THF (20 mL) at −78° C. under argon were added sodium bis(trimethylsilyl)amide (1.0 M in THF, 28.7 mL) and N-fluorobenzenesulfonimide (9.89 g, 31.36 mmol). The reaction mixture was stirred at −78° C. for 1 h, quenched with saturated aqueous ammonium chloride (20 mL), warmed to room temperature, diluted with ether, washed with 10% aqueous sodium bicarbonate and then with brine, dried over sodium sulfate, and concentrated. Chromatography on silica gel with 5-30% ethyl acetate in hexanes gave 2.18 g of tetraisopropyl difluoromethylenediphosphonate and 0.32 g of tetraisopropyl monofluoromethylenediphosphonate.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
9.89 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraisopropyl Difluoromethylenebisphosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetraisopropyl Difluoromethylenebisphosphonate

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